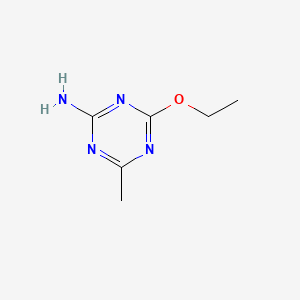

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

説明

Overview of 1,3,5-Triazine (B166579) Scaffold in Chemical Research

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of three carbon and three nitrogen atoms in alternating positions. wikipedia.org This symmetrical arrangement confers stability and specific chemical properties that make the triazine scaffold a versatile and widely used building block in chemical research. ontosight.aiglobalscitechocean.com The triazine ring system is characterized by a weaker resonance energy compared to benzene, which makes it more susceptible to nucleophilic substitution reactions rather than electrophilic ones. nih.gov

The utility of the 1,3,5-triazine core is demonstrated by its presence in a vast array of functional molecules across multiple disciplines. wisdomlib.org In medicinal chemistry, the scaffold is of great interest due to its wide range of pharmacological properties. researchgate.net Triazine derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting activities such as anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory effects. nih.govnih.govresearchgate.net For instance, the triazine structure is a key component in drugs like the anticancer agent altretamine (B313) (hexamethylmelamine) and the antimalarial cycloguanil. globalscitechocean.com

Beyond pharmaceuticals, the 1,3,5-triazine scaffold is fundamental in materials science and agricultural chemistry. It forms the basis for various polymers, dendrimers, and covalent organic polymers (COPs) used in advanced applications. mdpi.comrsc.org Triazine-based materials are explored for their use in electroluminescent devices, optical sensors, and as components for data storage. rsc.org In agriculture, chlorinated triazines, derived from cyanuric chloride, are the foundational components for a major class of herbicides, including atrazine (B1667683) and simazine. wikipedia.orgwikipedia.org

Significance of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine within Triazine Derivatives Research

This compound is a specific derivative of the s-triazine core, characterized by an ethoxy group at the 4-position, a methyl group at the 6-position, and an amine group at the 2-position. Its primary recognized role in the chemical industry is as an intermediate for the synthesis of more complex molecules. alzchem.com As a building block, it provides a functionalized triazine core that can be further modified to produce a variety of products for the pharmaceutical, agrochemical, and technical sectors. alzchem.com

While specific research focusing solely on the end applications of this compound is not extensively detailed in public literature, its significance can be inferred from the known applications of structurally similar compounds. For example, related monoamino-s-triazines, such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine, are known environmental transformation products of several widely used sulfonylurea herbicides. nih.gov This suggests a potential role for this compound in the development or metabolism of agrochemicals.

The presence of reactive sites—the amino and ethoxy groups—allows for further chemical modifications, making it a valuable precursor in drug discovery and materials science. The structural features of such compounds make them potential candidates for developing new drugs that target specific enzymatic or receptor-based mechanisms. ontosight.ai

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3882-66-4 |

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol |

| Synonyms | 2-Amino-4-ethoxy-6-methyl-1,3,5-triazine, 2-Amino-4-ethoxy-6-methyl-s-triazine |

Data sourced from Alzchem Group. alzchem.com

Historical Context and Evolution of Triazine Research Paradigms

The study of 1,3,5-triazine is one of the oldest fields in organic chemistry. globalscitechocean.com Early research focused on the synthesis and characterization of fundamental triazine compounds like melamine (B1676169) and cyanuric acid. globalscitechocean.com A pivotal development was the synthesis of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which became a crucial starting material for a wide range of derivatives. wikipedia.org This led to major industrial applications in the mid-20th century, particularly the development of triazine-based herbicides, which revolutionized weed control in agriculture, and reactive dyes for the textile industry. wikipedia.orgwikipedia.org

In the latter half of the 20th century, the research paradigm shifted towards exploring the biological activities of triazine derivatives. This led to the discovery of their potential in medicine, with compounds being developed for cancer and infectious diseases. globalscitechocean.comnih.gov The versatility of the triazine scaffold allowed medicinal chemists to systematically modify its structure to optimize pharmacological activity and create diverse compound libraries for screening. researchgate.net

In recent decades, triazine research has evolved further, entering the realm of advanced materials science and supramolecular chemistry. Scientists have focused on creating complex architectures like dendrimers and covalent organic frameworks (COFs) using triazine cores. mdpi.comrsc.org These materials are being investigated for cutting-edge applications, including electronics, catalysis, and sensing. rsc.orgrsc.org The current research trend involves designing multifunctional triazine-based molecules that can act on multiple biological targets for diseases like Alzheimer's or serve as components in sophisticated photo- and electroluminescent materials. rsc.orgnih.gov

Table 2: Evolution of Triazine Research Focus

| Era | Key Research Focus | Major Applications |

|---|---|---|

| Early-Mid 20th Century | Fundamental Synthesis, Halogenated Derivatives | Herbicides (e.g., Atrazine), Reactive Dyes, Resins (e.g., Melamine) |

| Late 20th Century | Medicinal Chemistry, Structure-Activity Relationships | Anticancer Drugs, Antimalarials, Antimicrobials |

| 21st Century | Materials Science, Supramolecular Chemistry, Multifunctional Agents | Dendrimers, Covalent Organic Polymers, Electroluminescent Materials, Multi-target Drugs |

Structure

3D Structure

特性

IUPAC Name |

4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYRNUWFQADAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192082 | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-66-4 | |

| Record name | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 4 Ethoxy 6 Methyl 1,3,5 Triazin 2 Amine and Analogues

Established Synthetic Pathways for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

The synthesis of asymmetrically substituted 1,3,5-triazines like this compound relies on the controlled introduction of different functional groups onto the triazine core. This can be achieved through both sequential, multi-step approaches and more convergent one-pot methodologies.

Multi-Step Approaches from Precursors

Multi-step syntheses often provide a high degree of control over the substitution pattern of the triazine ring. A common and versatile precursor for substituted triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms on cyanuric chloride exhibit different reactivities, allowing for sequential nucleophilic substitution by controlling the reaction temperature. mdpi.commdpi.com The first substitution can typically be carried out at a low temperature (around 0 °C), the second at room temperature, and the third at an elevated temperature (70–100 °C). mdpi.com

This differential reactivity allows for the stepwise introduction of amino, ethoxy, and methyl groups (or their precursors) to yield the target compound. For example, reacting cyanuric chloride first with an ethoxide source, then with an amine source, and finally with a methylating agent or a precursor that can be converted to a methyl group, is a plausible, albeit complex, route.

Alternative multi-step approaches involve building the triazine ring from acyclic precursors. One established method involves the reaction of a dialkyl-N-cyanoimidocarbonate with acetamidine (B91507) hydrochloride under basic conditions to form a 2-amino-4-alkoxy-6-methyl-1,3,5-triazine. google.com For instance, reacting dimethyl N-cyanoimidocarbonate with acetamidine hydrochloride in the presence of a base like sodium methoxide (B1231860) yields 2-amino-4-methyl-6-methoxy-1,3,5-triazine in high yield. google.com A similar approach using the corresponding ethyl precursors would lead to the ethoxy analogue.

Another strategy involves the cyclocondensation of biguanides with esters. mdpi.com For example, 2,4-diaminotriazine derivatives can be prepared through the cyclocondensation of biguanides with ethyl cyanoacetate. mdpi.com Subsequent functional group interconversions could then be employed to arrive at the desired this compound.

One-Pot Synthetic Methodologies for Triazine Scaffolds

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net Several one-pot methods have been developed for the synthesis of substituted 1,3,5-triazines. For instance, a sequential one-pot strategy starting from cyanuric chloride allows for the rapid construction of trisubstituted 1,3,5-triazines by carefully designing the sequence of reagent addition. chemrxiv.org This method can be used to form multiple C-N bonds and C-C bonds in a single pot. chemrxiv.org

Another one-pot approach involves the controlled cross-cyclotrimerization of nitriles. acs.org By reacting a nitrile with triflic anhydride (B1165640) or triflic acid at low temperature, a nitrilium salt intermediate is formed. This intermediate can then react with two equivalents of a different nitrile at a higher temperature to produce asymmetrically substituted triazines. acs.org This methodology has even been applied to the synthesis of a 1,3,5-triazine (B166579) with three different substituents. acs.org

Furthermore, a three-component reaction of imidates, guanidines, and amides or aldehydes, mediated by a base such as cesium carbonate, provides a straightforward method for the synthesis of unsymmetrical 1,3,5-triazin-2-amines. organic-chemistry.org Such multicomponent reactions are highly atom-efficient and can generate diverse triazine derivatives in good yields. researchgate.net

Functional Group Interconversions and Modifications on the Triazine Ring

Once the this compound core is synthesized, further modifications can be made through various functional group interconversions. The reactivity of the substituents on the triazine ring allows for a range of chemical transformations.

The ethoxy group, being an alkoxy group, can potentially be substituted by other nucleophiles, although this is generally more difficult than the substitution of a halogen. The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, or formation of Schiff bases. For example, 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino) acid derivatives have been synthesized, demonstrating that the amino group can be functionalized with amino acids. nih.gov

The triazine ring itself can be susceptible to ring-opening reactions under the influence of certain nucleophiles, which can be a consideration in its further chemical transformations. researchgate.netresearchgate.net However, under controlled conditions, the substituents on the ring are more likely to react. The methyl group is generally the least reactive substituent on the ring, but it could potentially undergo reactions such as oxidation or halogenation under specific conditions.

Synthesis of Symmetrical and Asymmetrical Triazine Derivatives

The synthesis of both symmetrical and asymmetrical triazines is well-established. Symmetrical 1,3,5-triazines are often prepared through the cyclotrimerization of nitriles. wikipedia.org For instance, the trimerization of cyanogen (B1215507) chloride or cyanamide (B42294) can yield symmetrically substituted triazines. wikipedia.org Iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source is another method for producing symmetrical 2,4,6-trisubstituted triazines. researchgate.net

The synthesis of asymmetrical triazines, such as this compound, requires more controlled, stepwise methods. As mentioned previously, the sequential nucleophilic substitution of cyanuric chloride is a cornerstone for preparing non-symmetric triazines. mdpi.comresearchgate.net By carefully controlling the reaction conditions, different nucleophiles can be introduced one by one to build the desired substitution pattern. mdpi.commdpi.com

Microwave irradiation has emerged as an efficient and green methodology for the selective preparation of both symmetrical and asymmetrical 1,3,5-triazines, often leading to shorter reaction times and higher yields compared to conventional heating. chim.it

Below is a table summarizing some synthetic approaches for triazine derivatives:

| Product Type | Synthetic Approach | Precursors | Key Features |

| Symmetrical Triazines | Cyclotrimerization | Nitriles | Forms C3-symmetric products. researchgate.net |

| Symmetrical Triazines | Nucleophilic Substitution | Cyanuric Chloride + 3 eq. of one nucleophile | All three chlorine atoms are replaced by the same substituent. mdpi.com |

| Asymmetrical Triazines | Sequential Nucleophilic Substitution | Cyanuric Chloride + different nucleophiles | Stepwise substitution at controlled temperatures. mdpi.commdpi.com |

| Asymmetrical Triazines | One-Pot Cross-Cyclotrimerization | Different nitriles | Formation of nitrilium salt intermediates. acs.org |

| Asymmetrical Triazines | Three-Component Reaction | Imidates, guanidines, amides/aldehydes | Base-mediated, high atom economy. organic-chemistry.org |

Hybrid Molecule Design and Synthesis Involving the this compound Core

The concept of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a growing paradigm in drug discovery. ulster.ac.uk The 1,3,5-triazine scaffold is an attractive core for the design of such hybrid molecules due to its versatile chemistry and biological relevance. ulster.ac.uknih.gov

The this compound core can be incorporated into larger, more complex molecules. The primary amino group is a convenient handle for derivatization, allowing it to be linked to other heterocyclic systems or biologically active moieties. For example, hybrid molecules have been synthesized by linking a 1,3,5-triazine core to various heterocyclic systems like coumarins, pyrazoles, and quinolines. mdpi.comrsc.orgrsc.org

The synthesis of these hybrid molecules often involves standard coupling reactions where the amino group of the triazine acts as a nucleophile. For instance, 2,4-diaminotriazine derivatives bearing an active methylene (B1212753) group have been reacted with 2-hydroxybenzaldehydes to create hybrid 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds. mdpi.com

Star-shaped molecules with a central 1,3,5-triazine core have also been synthesized, where various heterocyclic systems are attached to the triazine ring, often through linker units. rsc.org These complex architectures highlight the utility of the triazine scaffold in constructing molecules with unique three-dimensional shapes and potentially novel properties. rsc.org

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of its constituent functional groups.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the ethoxy group, the methyl group, and the amine group.

The protons of the ethoxy group (-O-CH₂-CH₃) are expected to appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The methyl group attached to the triazine ring would likely appear as a singlet, as it has no adjacent protons to couple with. The protons of the primary amine group (-NH₂) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ring) | ~2.2-2.5 | Singlet |

| -O-CH₂-CH₃ | ~4.2-4.5 | Quartet |

| -O-CH₂-CH₃ | ~1.2-1.5 | Triplet |

| -NH₂ | Variable (broad) | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom. This includes the carbons of the triazine ring, the methyl group, and the ethoxy group. The chemical shifts of the triazine ring carbons are typically found in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C (triazine ring, C-NH₂) | ~165-170 |

| C (triazine ring, C-OCH₂CH₃) | ~170-175 |

| C (triazine ring, C-CH₃) | ~175-180 |

| -O-CH₂-CH₃ | ~60-65 |

| -CH₃ (ring) | ~20-25 |

| -O-CH₂-CH₃ | ~14-16 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀N₄O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The predicted monoisotopic mass is 154.08546 Da. uni.lu

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The fragmentation of s-triazines often involves the loss of substituents from the triazine ring and cleavage of the ring itself. Common fragmentation pathways for this molecule might include the loss of an ethyl group from the ethoxy moiety, loss of the entire ethoxy group, or cleavage of the methyl group.

Table 3: Predicted m/z Values for Key Ions of this compound in Mass Spectrometry

| Ion | Predicted m/z |

| [M+H]⁺ | 155.09274 |

| [M+Na]⁺ | 177.07468 |

| [M]⁺ | 154.08491 |

Note: These values are based on predicted data and may vary in experimental results. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the alkyl groups, C-O bond of the ethoxy group, and the C=N and C-N bonds of the triazine ring.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3100-3500 |

| C-H stretch (alkyl) | 2850-3000 |

| C=N stretch (triazine ring) | 1500-1650 |

| C-N stretch (triazine ring) | 1350-1450 |

| C-O stretch (ethoxy) | 1000-1300 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It is crucial for assessing the purity of synthesized compounds like this compound and for monitoring reaction progress.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar compounds like s-triazines. In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

For the purity assessment of this compound, a gradient elution method would likely be employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the separation of the target compound from any nonpolar impurities, which would elute later, and any more polar impurities or starting materials, which would elute earlier. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

A typical RP-HPLC method for this compound might involve a C18 column with a mobile phase gradient of water (often with a small amount of an acid like formic acid to improve peak shape) and acetonitrile. Detection would likely be performed using a UV detector, as the triazine ring exhibits strong absorbance in the UV region (around 220-240 nm).

Ultra High-Performance Liquid Chromatography (UHPLC) Methodologies

Ultra High-Performance Liquid Chromatography (UHPLC) stands as a cornerstone for the separation and quantification of triazine compounds. This technique offers significant advantages in terms of resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). The application of UHPLC to triazine analysis, including compounds structurally similar to this compound, typically involves reversed-phase chromatography.

In a representative UHPLC method for triazine analysis, a C18 stationary phase is often the column of choice due to its hydrophobicity, which allows for effective separation of the moderately polar triazine molecules. The mobile phase commonly consists of a mixture of an aqueous component, often water with a formic acid modifier to improve peak shape and ionization efficiency for mass spectrometry detection, and an organic solvent such as acetonitrile or methanol. The use of sub-2 µm particle size columns in UHPLC enables higher flow rates and pressures, leading to significantly reduced analysis times without compromising separation efficiency.

Table 1: Illustrative UHPLC Parameters for Triazine Analysis

| Parameter | Typical Value |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Detection | UV (220-240 nm) or Mass Spectrometry (MS) |

This table represents typical parameters for the analysis of triazine compounds and is not specific to this compound.

Gradient Elution Techniques

Gradient elution is a powerful technique in liquid chromatography that involves changing the composition of the mobile phase during the analytical run. This is particularly advantageous for the analysis of a sample containing compounds with a wide range of polarities, a common scenario in the analysis of triazine herbicides and their degradation products. For the analysis of this compound and related compounds, a gradient elution program would typically start with a higher proportion of the aqueous mobile phase (e.g., 95% water) to retain and separate the more polar analytes.

Over the course of the run, the percentage of the organic solvent is gradually increased. This increase in solvent strength causes the analytes to elute from the column in order of increasing hydrophobicity. A well-designed gradient ensures that all compounds of interest are eluted as sharp, well-resolved peaks in a reasonable timeframe. Following the elution of the last compound, the column is typically washed with a high percentage of the organic solvent and then re-equilibrated to the initial conditions before the next injection.

Table 2: Example of a Gradient Elution Program for Triazine Separation

| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |

|---|---|---|

| 0.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

This table illustrates a general gradient elution profile for the separation of a mixture of triazine compounds with varying polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Triazine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique frequently employed for the analysis of triazine compounds. This method is particularly suitable for volatile and thermally stable compounds. For the analysis of this compound, the sample would first be vaporized in the heated inlet of the gas chromatograph. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase within the capillary column.

As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The mass spectrum produced for each compound provides a unique fragmentation pattern, which acts as a chemical fingerprint, allowing for highly specific identification and quantification. The sensitivity and selectivity of GC-MS make it an invaluable tool for the trace analysis of triazines in complex matrices.

X-ray Diffraction Studies for Solid-State Structure Determination

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 6 Methyl 1,3,5 Triazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For organic molecules like 1,3,5-triazine (B166579) derivatives, Density Functional Theory (DFT) is a widely used and reliable method. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining electronic properties. For triazine derivatives, functionals such as B3LYP combined with basis sets like 6-31G or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Geometry optimization calculations determine the lowest energy arrangement of atoms in the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from X-ray crystallography where available. researchgate.net Furthermore, DFT calculations can map the distribution of electron density, often visualized using molecular electrostatic potential (MEP) maps, which identify nucleophilic and electrophilic sites within the molecule. Atom-centered charges, calculated using schemes like Mulliken population analysis, provide a quantitative measure of the charge distribution. researchgate.netnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Triazine Ring System Note: This table presents typical bond lengths and angles for a substituted 1,3,5-triazine ring, as would be calculated using DFT methods. Actual values for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (in ring) | ~1.33 - 1.35 Å |

| Bond Length | C-O (ethoxy) | ~1.36 Å |

| Bond Length | C-C (methyl) | ~1.50 Å |

| Bond Length | C-N (amine) | ~1.37 Å |

| Bond Angle | N-C-N (in ring) | ~125° - 127° |

| Bond Angle | C-N-C (in ring) | ~113° - 115° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govkoreascience.kr A small energy gap suggests high chemical reactivity and polarizability. nih.gov

For substituted 1,3,5-triazines, the HOMO-LUMO gap is significantly influenced by the nature of the substituents on the triazine ring. koreascience.kr Electron-donating groups (like -NH2 and -OC2H5) tend to increase the HOMO energy level, while electron-withdrawing groups affect the LUMO level. These calculations are crucial for designing novel triazine-based materials for applications in organic electronics. koreascience.krresearchgate.net

Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis spectra). materialsciencejournal.org This method calculates the energies of electronic transitions from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO), which correspond to the absorption of light at specific wavelengths. materialsciencejournal.org

Table 2: Example Frontier Orbital Energies for Substituted Triazine Derivatives Note: These values are illustrative of typical results obtained for triazine-based compounds and are not specific to this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| OTrPhCz (a triazine derivative) | -5.83 | -2.88 | 2.95 |

| OTrPhCzBr (a triazine derivative) | -5.96 | -2.71 | 3.25 |

| A triazine-aziridine derivative | -6.279 | -1.147 | 5.132 |

Theoretical vibrational frequencies can be calculated using DFT by determining the second derivatives of the energy with respect to atomic displacements. These calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. researchgate.net

The predicted spectra serve as a valuable tool for interpreting experimental spectroscopic data. By comparing the calculated vibrational modes with the bands observed in experimental FT-IR and FT-Raman spectra, a detailed assignment of the fundamental vibrational modes of the molecule can be achieved. This comparison helps to confirm the molecular structure and provides insights into the nature of chemical bonds within the molecule. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental values.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its ethoxy group, MD simulations can explore its conformational landscape. researchgate.net

In a typical MD simulation, the molecule is placed in a simulation box, often with solvent molecules like water, to mimic solution conditions. researchgate.net The interactions between atoms are described by a force field (e.g., OPLS-AA). The simulation then calculates the trajectory of each atom over a period, typically nanoseconds, by solving Newton's equations of motion. researchgate.net Analysis of these trajectories provides information on preferred conformations, the dynamics of conformational changes, and intermolecular interactions, such as hydrogen bonding with the solvent.

Theoretical Studies on Reaction Mechanisms and Energetics of Triazine Formation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. Theoretical studies can model the formation of the 1,3,5-triazine ring, providing a detailed picture of the reaction pathway. A common synthetic route involves the reaction of compounds like guanidine with 1,3-dicarbonyl compounds or their equivalents. researchgate.net

By calculating the potential energy surface for the reaction, researchers can identify the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, DFT calculations can be used to model the stepwise mechanism of condensation and subsequent cyclization to form the triazine heterocycle. nih.gov

Predictive Modeling for Structure-Property Relationships (excluding physical properties)

Predictive modeling aims to establish a mathematical relationship between a molecule's structure and its properties, such as biological activity or chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are key methodologies in this area.

For this compound, computational models can be built using a set of calculated molecular descriptors. These descriptors are numerical values derived from the theoretical molecular structure and include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), topological indices, and quantum chemical descriptors. By correlating these descriptors with experimentally determined properties (e.g., inhibitory activity against a specific enzyme) for a series of related triazine compounds, a predictive model can be developed. Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and designing new molecules with desired properties. nih.gov

Investigation of Aromaticity and Electronic Stability

The aromaticity and electronic stability of 1,3,5-triazine derivatives, such as this compound, are fundamental characteristics that dictate their chemical behavior and potential applications. Computational chemistry provides powerful tools to investigate these properties at a molecular level, offering insights that complement experimental findings. Theoretical studies, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of these heterocyclic systems.

Theoretical studies on various substituted 1,3,5-triazines have shown that the nature of the substituents plays a crucial role in tuning the HOMO-LUMO energy levels. For instance, the introduction of electron-donating groups, such as amino and alkoxy groups, tends to raise the energy of the HOMO, while electron-withdrawing groups typically lower the LUMO energy. The interplay of these effects ultimately determines the band gap of the molecule.

In a study utilizing DFT calculations, the HOMO-LUMO energy gap for a series of substituted 1,3,5-triazines was investigated to understand their electronic properties. nasc.ac.in The results indicated that the band gap is significantly influenced by the nature of the substituents on the triazine ring. nasc.ac.in Another theoretical investigation on tri-s-triazine and its derivatives using DFT at the B3LYP/aug-cc-pVDZ level of theory revealed that the tri-s-triazine ring maintains a planar and rigid structure, with considerable conjugation that contributes to the stability of these compounds. rsc.org This study also detailed the effects of various substituents on the geometry, electronic structure, and HOMO/LUMO energies of the parent ring. rsc.org

Furthermore, computational studies on carborane-substituted bis(tetrazolyl)-s-triazines have shown that substituents like methyl and ethyl groups on the tetrazole rings attached to the s-triazine core can elevate the HOMO energy and reduce the LUMO energy. mdpi.com This demonstrates the nuanced electronic effects that different functional groups can exert on the triazine system.

To provide a comparative perspective on the electronic properties of substituted triazines, the following table summarizes HOMO and LUMO energies, and the corresponding energy gaps for a selection of related compounds, as determined by DFT calculations in various studies.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Computational Method | Reference |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) | irjweb.com |

| Triazine Derivative L1 | -0.25264 | -0.02381 | 0.22883 | B3LYP/6-311G++(d,p) | colab.ws |

| Triazine Derivative L2 | -0.24264 | -0.02894 | 0.2137 | B3LYP/6-311G++(d,p) | colab.ws |

| Triazine Derivative L3 | -0.24032 | -0.02775 | 0.21257 | B3LYP/6-311G++(d,p) | colab.ws |

Table 1: Computed electronic properties of selected triazine derivatives from theoretical studies.

Research on Biological Activities and Mechanistic Studies of 4 Ethoxy 6 Methyl 1,3,5 Triazin 2 Amine Derivatives

Anticancer Research Applications

The 1,3,5-triazine (B166579) scaffold is a foundational component in the development of novel chemotherapeutic agents. mdpi.com Research has demonstrated that various derivatives possess significant anticancer properties, showing effectiveness against a range of human cancer cell lines. rsc.orgnih.govresearchgate.net The mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of critical enzymes and signaling pathways that are essential for the growth and proliferation of cancer cells. mdpi.com

A key area of anticancer research for 1,3,5-triazine derivatives is their ability to target and inhibit specific cellular signaling pathways that are frequently overactive in cancer. The EGFR/PI3K/AKT/mTOR pathway is a critical cascade that regulates cell growth, proliferation, and survival.

One study synthesized a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives and found that several compounds showed potent inhibitory activity. nih.gov For instance, the derivative N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) exhibited significant inhibition of Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ value of 61 nM. nih.gov This compound also demonstrated remarkable downstream inhibition of the PI3K/AKT/mTOR pathway, leading to a substantial reduction in the concentration of these key signaling proteins. nih.gov Specifically, treatment with compound 4f reduced the expression of PI3K, AKT, and mTOR by 0.18-fold, 0.27-fold, and 0.39-fold, respectively. nih.gov Other related compounds, such as those based on a 4,6-dimorpholino-1,3,5-triazine structure, have also been developed as potent pan-class I PI3K/mTOR inhibitors. nih.gov

Table 1: Inhibitory Activity of Triazine Derivative 4f on EGFR/PI3K/mTOR Pathway

| Target | Metric | Result | Control Value | Value After Treatment |

|---|---|---|---|---|

| EGFR | IC₅₀ | 61 nM | N/A | N/A |

| PI3K | Concentration Reduction | 0.18-fold | 6.64 ng/mL | 1.24 ng/mL |

| AKT | Concentration Reduction | 0.27-fold | 45.39 ng/mL | 12.35 ng/mL |

| mTOR | Concentration Reduction | 0.39-fold | 86.39 ng/mL | 34.36 ng/mL |

The antiproliferative activity of 1,3,5-triazine derivatives has been confirmed through numerous studies on cancer cell viability. These compounds have been tested against various human cancer cell lines, demonstrating their ability to inhibit growth and induce cell death.

In one study, novel imamine-1,3,5-triazine derivatives were evaluated for their effects on breast (MDA-MB-231), cervical (HeLa), and kidney (A498) cancer cells. rsc.org Two compounds, 4f (N²-allyl-6-chloro-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) and 4k (6-chloro-N²-cyclohexyl-N²-methyl-N⁴-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine) , showed potent activity against the triple-negative MDA-MB-231 breast cancer cells, with IC₅₀ values of 6.25 µM and 8.18 µM, respectively. rsc.org These values were significantly better than the parent compound, imatinib (IC₅₀ = 35.50 µM). rsc.org

Another series of 2,4-diamino-1,3,5-triazine derivatives was tested for antitumor activity, with one compound showing remarkable activity against the melanoma MALME-3M cell line with a 50% growth inhibition (GI₅₀) value of 3.3 x 10⁻⁸ M. nih.gov Furthermore, studies on 1,3,5-triazine derivatives bearing nitrogen mustard moieties found that the compound with an Ala-Ala-OMe substituent was the most cytotoxic against DLD-1 and HT-29 colon cancer cell lines, inducing time- and dose-dependent cytotoxicity. nih.gov

Table 2: Antiproliferative Activity of Selected 1,3,5-Triazine Derivatives

| Compound | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) |

|---|---|---|

| Compound 4f (Imamine derivative) | MDA-MB-231 (Breast) | 6.25 µM |

| Compound 4k (Imamine derivative) | MDA-MB-231 (Breast) | 8.18 µM |

| Imatinib (Reference) | MDA-MB-231 (Breast) | 35.50 µM |

| Compound 19 (Diamino derivative) | MALME-3M (Melanoma) | 0.033 µM |

| Compound 9{6,2} (Aryl-cycloamino derivative) | Jurkat T (Leukemia) | 1.02 µM |

Antimicrobial Research

The 1,3,5-triazine core is also recognized for its potential in developing new antimicrobial agents. mdpi.com Derivatives have been synthesized and evaluated for activity against a variety of pathogenic microorganisms, including bacteria and fungi. researchgate.netnih.gov

Research has shown that certain 1,3,5-triazine derivatives possess promising activity against both Gram-positive and Gram-negative bacteria. In one study, a series of s-triazine derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Several of the synthesized compounds demonstrated antimicrobial activity comparable to the standard antibiotic ampicillin. researchgate.net

Another study investigated Schiff base derivatives of 2,4-bis(hydrazino)-6-substituted-1,3,5-triazine. researchgate.net The results showed that some compounds had a broad-spectrum effect, while others were specific to either Gram-positive or Gram-negative bacteria. researchgate.net The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for the most active compounds. For example, compound 4k was effective against Staphylococcus aureus and Salmonella typhimurium with an MIC of 31.25 µg/mL for both. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Triazine Derivatives Against Bacteria

| Bacterial Strain | Compound 4k (µg/mL) | Compound 5d (µg/mL) | Compound 6h (µg/mL) | Compound 6i (µg/mL) |

|---|---|---|---|---|

| Streptococcus mutans | 31.25 | N/A | 31.25 | N/A |

| Staphylococcus aureus | 31.25 | 31.25 | 62.5 | N/A |

| Salmonella typhimurium | 31.25 | N/A | N/A | 62.5 |

| Escherichia coli | N/A | N/A | N/A | 62.5 |

In addition to antibacterial properties, 1,3,5-triazine derivatives have been investigated for their antifungal potential. A study focusing on 4,6-disubstituted s-triazin-2-yl amino acid derivatives found that many of the compounds exhibited antifungal activity against Candida albicans, a common cause of fungal infections. nih.gov Interestingly, these specific compounds did not show any antibacterial activity, indicating a selective mode of action. nih.gov

Furthermore, research has explored the use of 1,3,5-triazine derivatives as synergists to enhance the efficacy of existing antifungal drugs. One of the challenges in treating fungal infections is the emergence of drug resistance. Studies have shown that some triazine derivatives, which may have weak antifungal activity on their own, can restore the effectiveness of drugs like fluconazole against resistant strains of C. albicans. nih.gov For example, a series of thiosemicarbazides containing 1,3,5-triazines were identified as potent synergists with fluconazole. nih.gov Compound 10l from this series not only showed moderate activity as a standalone agent against C. albicans (MIC₈₀ of 4.0 µg/mL) but also demonstrated potential as a promising lead for combination therapy. nih.gov

The development of new treatments for tuberculosis, caused by the bacterium Mycobacterium tuberculosis, is a global health priority. The 1,3,5-triazine scaffold has been identified as a promising starting point for the development of new antitubercular agents. mdpi.com While specific studies focusing directly on 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine were not prominent in the reviewed literature, the broader class of 1,3,5-triazine derivatives is recognized for exhibiting antitubercular properties, making it an active area of investigation in medicinal chemistry. mdpi.com

Antiviral Research

The 1,3,5-triazine nucleus is a cornerstone in the development of novel antiviral agents, with derivatives of this compound being actively investigated for their ability to combat various viral infections.

Research has shown that certain 1,3,5-triazine derivatives can effectively inhibit viral replication. For instance, a study on novel 1,3,5-triazine derivatives demonstrated their ability to downregulate viral proteins and their associated genes, which is a key indicator of inhibited viral progeny titers. Molecular docking studies have suggested that these compounds may exert their antiviral effects by binding to the active sites of viral enzymes crucial for replication.

The antiviral activity of 1,3,5-triazine derivatives has been evaluated against a range of specific and challenging viral pathogens.

Herpes Simplex Virus Type 1 (HSV-1): Certain trisubstituted 1,3,5-triazine derivatives have shown significant antiviral activity against HSV-1. One particular C3-symmetrical trialkoxy-TAZ derivative demonstrated a high selectivity index, indicating potent and selective anti-HSV-1 activity. nih.gov Another study highlighted a CS-symmetrical tri-aliphatic alkylamino-substituted compound with high anti-HSV-1 activity and low cytotoxicity. nih.gov

Human Immunodeficiency Virus (HIV): A structure-based design approach has been utilized to optimize a lead HIV-1 entry inhibitor targeting the envelope glycoprotein gp41. This led to the synthesis of analogues with retained anti-HIV-1 activity and improved drug-like characteristics. mdpi.com

SARS-CoV-2: In the context of the recent global health crisis, researchers have explored the potential of 1,3,5-triazine derivatives against SARS-CoV-2. One study reported on a novel triazine sulfonamide derivative that demonstrated potent antiviral activity against SARS-CoV-2, with an IC50 value significantly lower than that of the antiviral drug remdesivir. unife.it

| Antiviral Research Findings for 1,3,5-Triazine Derivatives | |

| Viral Target | Key Findings |

| HSV-1 | A C3-symmetrical trialkoxy-TAZ derivative exhibited a high selectivity index of 256.6. nih.gov |

| A CS-symmetrical tri-aliphatic alkylamino-substituted compound showed an EC50 of 5.4 μM with low cytotoxicity. nih.gov | |

| HIV-1 | A newly designed analogue retained anti-HIV-1 activity with a reduced molecular size. mdpi.com |

| SARS-CoV-2 | A novel triazine sulfonamide (Compound 3a) demonstrated a potent IC50 of 2.378 µM against SARS-CoV-2. unife.it |

Immunomodulatory Research (e.g., CB2 Receptor Agonism)

The immunomodulatory potential of this compound derivatives has been a subject of significant interest, particularly their interaction with the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed in immune tissues and cells, making it a promising therapeutic target for modulating inflammation without the psychoactive effects associated with CB1 receptor activation.

A series of 2,4,6-trisubstituted 1,3,5-triazines were synthesized and found to possess high CB2 receptor agonist activity. Notably, these compounds were designed to have enhanced water solubility, a desirable property for drug development. The most potent compound in one series, N-(adamantan-1-yl)-4-ethoxy-6-(4-(2-fluoroethyl)piperazin-1-yl)-1,3,5-triazin-2-amine, exhibited an EC50 value of 0.60 nM. Further studies with another derivative, N-(adamantan-1-yl)-4-ethoxy-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed a decrease in cell viability in prostate and leukemia cell lines, an effect that could be reversed by a selective CB2 receptor antagonist in the leukemia cells. This suggests that the antiproliferative effects in these cells are mediated, at least in part, through the CB2 receptor.

| CB2 Receptor Agonist Activity of Select 1,3,5-Triazine Derivatives | |

| Compound | EC50 Value (nM) |

| N-(adamantan-1-yl)-4-ethoxy-6-(4-(2-fluoroethyl)piperazin-1-yl)-1,3,5-triazin-2-amine | 0.60 |

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase IX)

Derivatives of 1,3,5-triazine have been investigated as inhibitors of various enzymes, with a particular focus on carbonic anhydrases (CAs), especially the tumor-associated isoform CA IX. CA IX is overexpressed in many types of hypoxic tumors and plays a crucial role in tumor progression and metastasis by regulating pH in the tumor microenvironment.

A study on a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties revealed their inhibitory activity against three CA isozymes: hCA I, hCA II, and hCA IX. The compounds exhibited inhibition constants (Ki) in the nanomolar range against all three isoforms. Importantly, some derivatives showed selectivity for inhibiting hCA IX over hCA II, with selectivity ratios ranging from 23.33 to 32.00. nih.gov This selectivity is a critical factor in developing anticancer agents with fewer side effects, as hCA II is a ubiquitous off-target isoform. The structure-activity relationship studies indicated that compounds with more compact moieties on the triazine ring were generally more active.

| Inhibition of Carbonic Anhydrase Isozymes by 1,3,5-Triazine-Benzenesulfonamide Derivatives | |

| Isozyme | Range of Inhibition Constants (Ki) |

| hCA I | 31 - 8500 nM |

| hCA II | 14 - 765 nM |

| hCA IX | 1.0 - 640 nM |

Exploration of Pharmacokinetic and Pharmacodynamic Research Profiles (excluding clinical data)

The exploration of the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound derivatives is crucial for their development as therapeutic agents. While comprehensive in vivo studies are limited in the public domain, in silico and in vitro methods have been employed to predict their absorption, distribution, metabolism, and excretion (ADME) properties.

In silico ADME analyses of some 1,3,5-triazine derivatives have suggested favorable drug-like properties, including lipophilicity, solubility, and membrane affinity. researchgate.net For instance, some studies have used computational tools to predict the bioavailability and blood-brain barrier permeability of novel triazine compounds. jomardpublishing.com

In the context of CB2 receptor agonists, research has focused on developing derivatives with reduced lipophilicity to improve their pharmacological properties, such as oral bioavailability. This is a key consideration, as highly lipophilic compounds can have poor pharmacokinetic profiles.

Furthermore, in vitro studies have provided insights into the pharmacodynamics of these compounds. For example, the EC50 values determined in CB2 receptor agonism studies and the Ki values from enzyme inhibition assays provide a quantitative measure of the potency and efficacy of these derivatives at their respective biological targets. These data are essential for understanding the dose-response relationship and for guiding further structural modifications to optimize both pharmacokinetic and pharmacodynamic profiles.

Materials Science and Supramolecular Chemistry Research Applications

Triazine Derivatives as Components for Photo- and Electroluminescent Materials

The 1,3,5-triazine (B166579) ring is a well-established electron-deficient core, making it a valuable component in the design of materials for photo- and electroluminescent applications. Its planar structure and susceptibility to functionalization allow for the tuning of electronic and photophysical properties.

Organic Light-Emitting Diodes (OLEDs) Research

In the field of OLEDs, triazine derivatives are extensively used, primarily as electron-transport materials (ETMs) and as host materials for phosphorescent emitters. rsc.orgresearchgate.netresearchgate.net The electron-deficient nature of the triazine ring facilitates efficient electron injection and transport, which is crucial for balancing charge carriers within the emissive layer of an OLED, thereby improving device efficiency and stability. rsc.orgresearchgate.net Star-shaped molecules incorporating a triazine core have been shown to possess excellent thermal stability and morphological properties, which are beneficial for device longevity. researchgate.net Researchers have synthesized various triazine-based compounds and have demonstrated their potential in creating highly efficient OLEDs. researchgate.netnih.govrsc.org

Phosphorescent Emitters and Thermally Activated Delayed Fluorescence (TADF) Materials

Triazine derivatives serve as critical components in the development of both phosphorescent and TADF materials. For phosphorescent OLEDs (PhOLEDs), triazine-based host materials with high triplet energies are required to effectively confine the triplet excitons of the phosphorescent guest emitter. rsc.orgresearchgate.net Bipolar host materials, which can transport both electrons and holes, have been designed using triazine as the electron-accepting moiety and a carbazole (B46965) or similar group as the hole-donating moiety. rsc.org These bipolar hosts can lead to balanced charge injection and transport, resulting in PhOLEDs with high quantum efficiencies and low efficiency roll-off at high brightness. rsc.org

In the realm of TADF, the triazine core acts as a strong electron acceptor. By linking it to suitable electron-donating groups, molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states can be created. This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, harvesting non-emissive triplet excitons to produce delayed fluorescence. This mechanism enables TADF-based OLEDs to theoretically achieve 100% internal quantum efficiency.

Triazine Scaffolds in Combinatorial Chemistry and Peptidomimetics

The 1,3,5-triazine scaffold is a versatile platform in combinatorial chemistry due to the sequential and regioselective reactivity of the chlorine atoms on its precursor, cyanuric chloride. This allows for the step-wise introduction of different substituents, creating large libraries of diverse compounds. These libraries are valuable for drug discovery and materials science.

In the area of peptidomimetics, the triazine scaffold is used to create non-peptidic structures that mimic the spatial arrangement of amino acid side chains. These "artificial dipeptides" can interact with biological targets like proteins and nucleic acids. Triazine-based peptidomimetics offer advantages over natural peptides, including enhanced stability against enzymatic degradation, making them robust candidates for various biochemical and pharmaceutical applications.

Application as Templates in Multidimensional Crystal Engineering

In crystal engineering, the rigid and planar geometry of the 1,3,5-triazine ring, along with its potential for hydrogen bonding and π-π stacking interactions, makes it an excellent template for constructing well-defined supramolecular architectures. Triazine derivatives functionalized with coordinating groups, such as carboxylates or pyridyls, are used as organic linkers to build metal-organic frameworks (MOFs). These frameworks can exhibit porous structures with potential applications in gas storage, separation, and catalysis. The predictable coordination geometry of the triazine core allows for the rational design of multidimensional crystalline networks with specific topologies and properties.

Research on Nonlinear Optical (NLO) Properties

Triazine derivatives have been investigated for their second- and third-order nonlinear optical (NLO) properties. NLO materials are essential for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response in triazine-based molecules typically arises from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected through a π-conjugated system, with the triazine ring often serving as the electron-accepting core. By modifying the donor and acceptor strengths and the nature of the conjugated bridge, the NLO properties can be fine-tuned. Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate properties like polarizability and hyperpolarizability to predict the NLO performance of novel triazine derivatives.

Functionalized Triazines in Sensor Development (e.g., Explosive/Proton Sensors)

Functionalized triazine compounds are utilized in the development of chemical sensors, particularly for the detection of nitroaromatic explosives like trinitrotoluene (TNT) and picric acid. The sensing mechanism is often based on fluorescence quenching. Triazine-based fluorescent materials can act as electron donors, and upon interaction with electron-deficient nitroaromatic compounds, a photoinduced electron transfer (PET) process occurs, leading to a quenching of the fluorescence signal. The high sensitivity and selectivity of these sensors can be attributed to the strong electronic interaction between the triazine-based fluorophore and the explosive molecule. Additionally, the nitrogen atoms in the triazine ring can be protonated, leading to changes in photophysical properties, which enables their use in developing fluorescent proton sensors.

Polymer Applications (e.g., Hyper-branched and Linear Polymers for Data Storage)

The 1,3,5-triazine scaffold is a valuable building block in the synthesis of both hyper-branched and linear polymers. rsc.org These polymers have shown significant promise in the development of materials for multilayer data storage applications. rsc.org The presence of multiple reactive sites on the triazine ring allows for the creation of complex, three-dimensional hyper-branched structures as well as well-defined linear polymers.

While specific research focusing exclusively on 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine in this application is not extensively documented, the general principles of using functionalized 1,3,5-triazine derivatives are applicable. The ethoxy and methyl groups can influence the solubility and processing characteristics of the resulting polymers, while the amine group provides a key site for polymerization reactions. The design of such polymers often involves creating a structure with distinct electron-donating and electron-accepting moieties to achieve desired optical and electronic properties crucial for data storage. The development of these materials is geared towards creating more advanced molecules for applications such as phosphorescent organic light-emitting diodes (PhOLEDs) and materials with thermally activated delayed fluorescence (TADF), which are relevant to next-generation data storage and display technologies. rsc.org

Research on Corrosion Inhibition Mechanisms

Triazine derivatives are recognized for their efficacy as corrosion inhibitors, particularly for protecting steel in acidic environments. The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the acidic medium. This adsorption process is influenced by the electronic structure of the molecule, the presence of heteroatoms (nitrogen, oxygen), and the nature of the substituents on the triazine ring.

The corrosion inhibition mechanism of aminotriazines involves several key processes:

Adsorption: The inhibitor molecules adsorb onto the steel surface. This can be a physical adsorption (physisorption) process, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or a chemical adsorption (chemisorption) process, involving the formation of coordinate bonds between the lone pair electrons of nitrogen and oxygen atoms and the vacant d-orbitals of iron atoms. icrc.ac.ir

Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby reducing the rate of corrosion. The effectiveness of this film depends on its coverage, thickness, and stability.

Mixed-Type Inhibition: Electrochemical studies, such as potentiodynamic polarization, have shown that many triazine derivatives act as mixed-type inhibitors. nih.gov This means they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

Research on compounds structurally similar to this compound provides valuable insights into its potential performance as a corrosion inhibitor. For instance, studies on hydrazino-methoxy-1,3,5-triazine derivatives have demonstrated excellent corrosion protection for steel in acidic chloride solutions, with inhibition efficiencies reaching up to 95% even at low concentrations. nih.gov Similarly, other aminotriazine (B8590112) derivatives have shown significant inhibition efficiency.

The following tables summarize key findings from research on the corrosion inhibition performance of various triazine derivatives, which can be considered indicative of the potential of this compound.

Table 1: Electrochemical Polarization Parameters for Steel in 1 M HCl with and without Hydrazino-s-triazine Derivatives

| Inhibitor | Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | Inhibition Efficiency (%) |

| Blank | - | -485 | 1150 | - |

| DMeHT | 200 | -490 | 75 | 93.5 |

| DHMeT | 200 | -488 | 48 | 95.8 |

| TH3 | 200 | -486 | 55 | 95.2 |

Data adapted from a study on hydrazino-methoxy-1,3,5-triazine derivatives. nih.gov

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in 1 M HCl with and without Hydrazino-s-triazine Derivatives

| Inhibitor | Concentration (ppm) | Rct (Ω cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |

| Blank | - | 45 | 120 | - |

| DMeHT | 200 | 850 | 60 | 94.7 |

| DHMeT | 200 | 1200 | 45 | 96.2 |

| TH3 | 200 | 1050 | 50 | 95.7 |

Data adapted from a study on hydrazino-methoxy-1,3,5-triazine derivatives. nih.gov

The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. mdpi.com The strength and nature of this adsorption are influenced by the molecular structure of the inhibitor. The presence of the ethoxy group in this compound, with its lone pair of electrons on the oxygen atom, along with the nitrogen atoms in the triazine ring and the amino group, would likely contribute significantly to its ability to adsorb onto a metal surface and act as an effective corrosion inhibitor.

Future Research Directions and Emerging Trends

Rational Design of Next-Generation Triazine Derivatives

The rational design of new triazine derivatives is a key area of ongoing research, aiming to create compounds with enhanced efficacy and selectivity for specific biological or material science targets. A primary strategy involves the targeted modification of the core triazine structure. By systematically altering the substituents at the 4- and 6-positions of the triazine ring, researchers can fine-tune the molecule's properties. For instance, inspiration has been drawn from other biologically active molecules to incorporate bicyclic substituents at position 6, while retaining favorable substituents at position 4, to optimize inhibitory activity against specific enzymes like human DNA topoisomerase IIα. nih.gov

Another powerful approach is the creation of molecular hybrids, which combine the triazine scaffold with other pharmacophores to generate novel compounds with synergistic or multi-target activities. nih.gov This strategy has been applied in the development of potential anticancer agents by linking 2-mercaptobenzenesulfonamide fragments with a 4-amino-1,3,5-triazin-2-yl ring. nih.gov Furthermore, research into 2,4,6-trisubstituted 1,3,5-triazine (B166579) derivatives has explored the introduction of moieties characteristic of nitrogen mustards, such as 2-chloroethylamine, to create bifunctional hybrids with anti-proliferative activity. nih.gov These design strategies are often guided by computational methods to predict the biological activity of proposed structures before synthesis. nih.gov

Table 1: Strategies in the Rational Design of Triazine Derivatives

| Design Strategy | Description | Example Application | Source(s) |

|---|---|---|---|

| Substituent Modification | Systematically altering functional groups at specific positions on the triazine ring to optimize activity and selectivity. | Optimization of 4,6-substituted-1,3,5-triazin-2(1H)-ones as topoisomerase IIα inhibitors. | nih.gov |

| Molecular Hybridization | Combining the triazine core with other known pharmacologically active fragments to create a single molecule with enhanced or multiple functions. | Development of anticancer agents by merging 2-mercaptobenzenesulfonamide and 4-amino-1,3,5-triazin-2-yl moieties. | nih.gov |

| Bioactive Moiety Incorporation | Attaching specific chemical groups known for their biological effects, such as nitrogen mustards or peptide fragments, to the triazine scaffold. | Synthesis of triazine-nitrogen mustard hybrids as potential chemotherapeutic agents against colon cancer. | nih.gov |

Advanced Synthetic Methodologies

The synthesis of substituted 1,3,5-triazines is evolving beyond traditional methods, with a focus on efficiency, diversity, and milder reaction conditions. A foundational and cost-effective method for creating 2,4,6-trisubstituted-1,3,5-triazines is the sequential, controlled nucleophilic substitution of chlorides from cyanuric chloride. mdpi.com This approach takes advantage of the decreasing reactivity of the triazine ring with each successive substitution, allowing for the introduction of different O-, N-, and S-centered nucleophiles in a stepwise manner. mdpi.com

More recent advancements include the development of multi-component reactions. A simple and efficient base-mediated method allows for the synthesis of unsymmetrical 1,3,5-triazin-2-amines from readily available imidates, guanidines, and amides or aldehydes. organic-chemistry.org This three-component reaction demonstrates good yields and tolerates a broad range of functional groups. organic-chemistry.org Additionally, novel catalytic systems are being employed. For example, an efficient copper-catalyzed reaction between 1,1-dibromoalkenes and biguanides provides a route to substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org These advanced methodologies enable the creation of a wider and more diverse library of triazine derivatives for screening and development. organic-chemistry.org

Table 2: Comparison of Synthetic Methodologies for 1,3,5-Triazines

| Methodology | Starting Materials | Key Features | Source(s) |

|---|---|---|---|

| Sequential Nucleophilic Substitution | Cyanuric chloride, various nucleophiles (alcohols, amines, thiols) | Cost-effective; allows for controlled, stepwise introduction of different substituents. | mdpi.com |

| Three-Component Reaction | Imidates, guanidines, amides/aldehydes | High efficiency; uses readily available starting materials; broad functional group tolerance. | organic-chemistry.org |

| Copper-Catalyzed Reaction | 1,1-dibromoalkenes, biguanides | Employs mild reaction conditions; suitable for alkyl-, heterocyclic-, or aryl-substituted precursors. | organic-chemistry.org |

Integration of In Silico and Experimental Research

The synergy between computational (in silico) and laboratory-based (in vitro and in vivo) research has become a cornerstone of modern triazine chemistry. This integrated approach accelerates the discovery and optimization of new compounds by predicting their properties and mechanisms of action before committing to resource-intensive synthesis and testing. nih.govnih.gov

These computational predictions are then validated through experimental work. Synthesized compounds are tested for their predicted activities, and experimental results, such as those from Standard Transfer Difference (STD) NMR experiments, provide crucial insights into the binding models of these molecules, which can then be used to refine the computational models further. nih.gov This iterative cycle of prediction and validation streamlines the development process, making it more efficient and targeted. nih.govnih.gov

Table 3: Synergy of In Silico and Experimental Techniques

| Technique Type | Specific Method | Purpose | Source(s) |

|---|---|---|---|

| In Silico (Computational) | Molecular Simulations / Free Energy Calculations | To validate molecular design and predict binding affinity to biological targets. | nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | To predict the biological activity of designed compounds and guide structural modifications. | nih.gov | |

| Protein-Ligand Interaction Studies | To analyze the potential binding modes and interactions of a compound with a target protein. | nih.gov | |

| Experimental | Chemical Synthesis | To produce the designed compounds for laboratory testing. | nih.govnih.gov |

| Cytotoxicity Assays | To evaluate the biological effect of synthesized compounds on cell lines (e.g., cancer cells). | nih.govnih.gov | |

| STD NMR Experiments | To gain experimental insights into the binding interactions between a ligand and its receptor. | nih.gov |

Novel Applications in Interdisciplinary Fields

While 4-ethoxy-6-methyl-1,3,5-triazin-2-amine is known as an intermediate for agrochemicals and pharmaceuticals, its core structure and the broader class of triazine derivatives hold potential for novel applications across various interdisciplinary fields. ontosight.aialzchem.com The inherent stability and versatile substitution patterns of the triazine ring make it an attractive scaffold for development in materials science and medicine. ontosight.ai

In medicine, beyond their established use in herbicides, triazine derivatives are being extensively investigated as potential therapeutic agents. ontosight.ai Research has demonstrated their promise as anticancer agents, acting as inhibitors of enzymes crucial for cancer cell proliferation. nih.govnih.gov There is also emerging evidence for their potential as anti-inflammatory and antioxidant agents. nih.gov The ability to functionalize the triazine ring allows for its use as a core scaffold in drug discovery, from which new candidates targeting a wide range of enzymatic or receptor-based mechanisms can be developed. ontosight.ai

In materials science, triazines can serve as monomers or additives in the synthesis of polymers and coatings. ontosight.ai The nitrogen-rich structure of the triazine ring can impart properties such as thermal stability and flame retardancy to polymers. Future research could explore the use of this compound and its derivatives in the creation of advanced functional materials, leveraging the compound's specific chemical handles for polymerization or cross-linking.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., N···H contacts in triclinic systems) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., ethoxy group at C4, methyl at C6) and confirm purity .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 369 [M] for related triazines ).

What strategies resolve contradictions in the reported biological efficacy of triazine derivatives across different studies?

Advanced Research Focus

Contradictions arise from variations in substituents, assay conditions, or cell lines. For example, 4-ethoxy and 4-methylpiperidino groups may enhance blood-brain barrier penetration in PI3K/mTOR inhibitors , while aryl substituents modulate antileukemic activity . Systematic meta-analyses comparing logP, solubility, and protein binding data across studies can clarify structure-activity trends. Cross-validation using orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability assays) minimizes methodological bias .

What are the key safety considerations when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Waste disposal : Collect in sealed containers to prevent environmental release . Acute toxicity data (e.g., LD50) should guide handling protocols, with emergency rinsing procedures for spills .